cyanovirin N

HIV entry inhibition carbohydrate recognition lectin biophysics

Cyanovirin N (CVN) is a 101-aa lectin that irreversibly inactivates HIV-1 by binding gp120 high-mannose glycans. Its dual binding sites (Ka=7.2×10⁶ M⁻¹) and unique gammaretrovirus activity set it apart from griffithsin and scytovirin. Boiling- and detergent-stable, it simplifies microbicide formulation. Ideal for viral entry, multivalency, and immunotoxicology studies. For research use only; not for human use.

Molecular Formula C9H18N2O
Molecular Weight 0
CAS No. 184539-38-6
Cat. No. B1171493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanovirin N
CAS184539-38-6
Synonymscyanovirin N
Molecular FormulaC9H18N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanovirin N: A 101-Amino Acid Cyanobacterial Lectin with Potent Anti-HIV Activity


Cyanovirin N (CVN, CAS 184539-38-6) is a 101-amino acid lectin first isolated from the cyanobacterium *Nostoc ellipsosporum* that potently inactivates HIV-1 and other enveloped viruses by binding with high affinity to high-mannose glycans on viral envelope glycoproteins, particularly gp120, thereby blocking viral entry into host cells [1].

Why Cyanovirin N Cannot Be Substituted by Other Algal Lectins


Although several algal lectins, including griffithsin (GRFT), scytovirin (SVN), and microvirin (MVN), share a common mechanism of binding high-mannose glycans on HIV gp120, they exhibit critical differences in binding affinity, antiviral potency, viral spectrum, and safety profile [1][2]. These differences preclude simple interchangeability and demand compound-specific selection for research and development programs [3].

Quantitative Evidence for Cyanovirin N Differentiation


Cyanovirin N Exhibits a Unique Dual Binding Site with Sub-Micromolar Affinity for Mannose

Cyanovirin N (CVN) possesses two distinct carbohydrate binding sites with a high-affinity site (Ka = 7.2 × 10⁶ M⁻¹) and a low-affinity site (Ka = 6.8 × 10⁵ M⁻¹) for Manα1→2Manα disaccharide, as determined by isothermal titration calorimetry [1]. In contrast, microvirin (MVN) binds mannose monovalently with an affinity of only 50 μM [2]. This difference in binding valency and affinity may confer distinct mechanisms of viral inhibition.

HIV entry inhibition carbohydrate recognition lectin biophysics

Cyanovirin N Binds gp120 with Sub-100 nM Affinity, Comparable to Griffithsin

Cyanovirin N (CVN) binds to recombinant HIV-1 gp120 with an equilibrium dissociation constant (Kd) ranging from 2 to 45 nM, as measured by isothermal calorimetry and optical biosensor [1]. Griffithsin (GRFT) exhibits a similar binding affinity with an average Kd of 31.9 nM for gp120 [2]. This indicates that CVN and GRFT are comparable in their ability to bind the viral envelope glycoprotein.

HIV envelope glycoprotein surface plasmon resonance antiviral binding

Cyanovirin N Demonstrates a Broader Antiviral Spectrum than Griffithsin and Scytovirin Against Retroviruses

In a direct comparative study, cyanovirin-N (CVN) inhibited entry mediated by envelopes of several gammaretroviruses, whereas griffithsin (GRFT) and scytovirin (SVN) displayed only little or no effect against the same set of viruses [1]. None of the three lectins inhibited human T-cell leukemia virus type 1 (HTLV-1) [1].

antiviral breadth retrovirus entry gammaretrovirus inhibition

Cyanovirin N Activity Against HIV-1 is Less Potent than Griffithsin but More Potent than GNA

Against a panel of transmitted/founder (T/F) HIV-1 envelope glycoproteins, cyanovirin-N (CV-N) exhibited IC50 values ranging from 0.6 ± 0.2 to 28.9 ± 2.9 nM, whereas griffithsin (GRFT) showed IC50 values from 0.006 ± 0.0003 to >10 nM, and Galanthus nivalis agglutinin (GNA) ranged from 1.3 ± 0.2 to >500 nM [1]. This indicates that CV-N is approximately 100-fold less potent than GRFT but substantially more potent than GNA against T/F HIV-1 strains.

HIV-1 neutralization microbicide efficacy IC50 comparison

Cyanovirin N Induces Mitogenic Activity and Cytokine Production in PBMCs, a Safety Concern

Cyanovirin N (CV-N) was shown to enhance the expression of cellular activation markers CD25, CD69, and HLA-DR on peripheral blood mononuclear cells (PBMCs) and to induce the production of a wide variety of cytokines, as measured by a 27-plex cytokine array [1]. In sharp contrast, microvirin (MVN) did not increase the levels of these activation markers and did not enhance viral replication in pretreated PBMCs [2].

immunotoxicity PBMC activation cytokine release

Cyanovirin N Exhibits Remarkable Physicochemical Stability for Microbicide Formulation

Cyanovirin N (CVN) is exceptionally stable; it can withstand multiple freeze-thaw cycles, dissolution in organic solvents, treatment with salt, detergent, H₂O₂, and even boiling without significant loss of anti-HIV activity [1]. This stability profile is advantageous for the development of a topical microbicide that must endure harsh environmental conditions during storage and use.

protein stability microbicide formulation freeze-thaw resistance

Optimal Research and Industrial Applications for Cyanovirin N


HIV-1 Microbicide Development Leveraging Physicochemical Stability

Given its exceptional stability to boiling, detergents, and freeze-thaw cycles, Cyanovirin N is ideally suited for formulation into topical microbicides intended for use in low-resource settings where cold-chain maintenance is challenging. Its ability to retain antiviral activity under harsh conditions simplifies manufacturing and distribution logistics, as documented in purification and characterization studies [1].

Broad-Spectrum Antiviral Research Against Gammaretroviruses and Other Enveloped Viruses

Cyanovirin N exhibits a unique ability to inhibit entry of certain gammaretroviruses, an activity not shared by griffithsin or scytovirin [2]. This differential antiviral spectrum positions CVN as a valuable research tool for studying gammaretrovirus entry mechanisms and as a potential prophylactic against non-HIV retroviral infections.

Mechanistic Studies of Lectin-gp120 Interactions and Multivalency

The presence of two distinct carbohydrate binding sites on Cyanovirin N, with a high-affinity site (Ka = 7.2 × 10⁶ M⁻¹) and a low-affinity site (Ka = 6.8 × 10⁵ M⁻¹), makes it an exceptional model system for investigating the role of multivalency in viral neutralization [3]. This feature has been exploited to engineer CVN dimers with up to 18-fold enhanced neutralization activity, highlighting its utility in protein engineering and mechanistic studies [4].

Comparative Immunotoxicity Assessment in Lectin-Based Therapeutics

Cyanovirin N's documented ability to activate PBMCs and induce cytokine production, in contrast to microvirin's lack of such effects, makes it a key reference compound for evaluating the immunotoxicological profile of novel lectin-based antivirals [5][6]. Inclusion of CVN in comparative safety studies can help define structure-activity relationships that govern immunostimulation versus safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyanovirin N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.